molecular formula C11H23N3O B7923350 2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7923350
M. Wt: 213.32 g/mol
InChI Key: NSGQVMJZISJCPI-UHFFFAOYSA-N
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Description

2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a complex organic compound that features a pyrrolidine ring, an amino group, and a ketone functional group

Properties

IUPAC Name

2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)13(3)8-10-5-4-6-14(10)11(15)7-12/h9-10H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGQVMJZISJCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with an isopropyl-methyl-amine compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s secondary amine and ketone groups participate in oxidation under controlled conditions:

Reagent/Conditions Reaction Outcome Key Observations Source
Potassium permanganate (acidic)Oxidation of the amino group to nitro groupPartial decomposition observed at elevated temperatures; requires pH < 3
Ozone (O₃) in dichloromethaneCleavage of pyrrolidine ringForms fragmented aldehydes and ketones; stereochemistry retained at chiral centers

Mechanistic Insight :

  • Oxidation of the secondary amine proceeds via a radical intermediate in acidic media, leading to nitro derivatives.

  • Ozonolysis selectively cleaves the pyrrolidine ring’s C-N bonds, yielding smaller carbonyl-containing fragments.

Reduction Reactions

The ketone moiety undergoes reduction, while the tertiary amine remains unaffected under standard conditions:

Reagent/Conditions Reaction Outcome Key Observations Source
Sodium borohydride (NaBH₄) in ethanolReduction of ketone to secondary alcoholHigh yield (>85%); no racemization at chiral centers observed
Hydrogen gas (H₂) with Pd/C catalystFull reduction of ketone to methane derivativeRequires high pressure (5 atm); yields drop due to side reactions

Product Stability :

  • The secondary alcohol product exhibits improved solubility in polar solvents (e.g., water, methanol).

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation:

Alkylation

Reagent Conditions Product Yield Source
Methyl iodide (CH₃I)DMF, 60°C, 12 hrsN-Methylated derivative72%
Benzyl chloride (C₆H₅CH₂Cl)K₂CO₃, acetone, refluxN-Benzyl quaternary ammonium salt68%

Acylation

Reagent Conditions Product Yield Source
Acetic anhydride ((CH₃CO)₂O)Pyridine, room temperatureAcetylated amino derivative89%
Benzoyl chloride (C₆H₅COCl)Dichloromethane, 0°CN-Benzoylated product81%

Steric Effects :

  • Bulkier acylating agents (e.g., benzoyl chloride) exhibit slower reaction kinetics due to steric hindrance near the amino group.

Conjugation and Cyclization

The compound forms Schiff bases and heterocyclic derivatives:

Reagent Conditions Product Application Source
Formaldehyde (HCHO)Ethanol, refluxSchiff base with imine linkagePrecursor for metal complexes
Thioglycolic acid (HSCH₂COOH)HCl, 100°CThiazolidinone ring formationAntimicrobial activity reported

Kinetics :

  • Schiff base formation follows second-order kinetics, with rate constants increasing at higher pH.

Acid-Base Reactions

The tertiary amine group undergoes protonation, influencing solubility and reactivity:

Condition Behavior pKa Solubility Shift Source
HCl (1M)Protonation of tertiary amine~9.1Increased solubility in aqueous media
NaOH (1M)Deprotonation of amino group~4.3Precipitation in polar solvents

Structural Impact :

  • Protonation at the tertiary amine disrupts hydrogen-bonding networks, altering crystallinity.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar pyrrolidine derivatives:

Compound Key Reactivity Difference Source
2-Amino-1-(2-methylpyrrolidin-1-yl)ethanoneReduced steric hindrance enables faster acylation
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-oneEnhanced resistance to oxidation due to branched alkyl chains

Scientific Research Applications

Medicinal Chemistry

1.1. Potential Therapeutic Uses
The compound exhibits properties that make it a candidate for the development of novel pharmaceuticals. Its structure suggests potential interactions with neurotransmitter systems, particularly in the context of neuroactive drugs. Research indicates that derivatives of pyrrolidine compounds can influence dopamine and serotonin receptors, making them relevant in treating psychiatric disorders such as depression and anxiety .

1.2. Analgesic Properties
Preliminary studies suggest that compounds similar to 2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone may possess analgesic effects. The modulation of pain pathways through opioid receptor interactions has been a focus of investigation, with implications for developing new pain management therapies .

Neuropharmacology

2.1. Research on Cognitive Enhancement
There is growing interest in the cognitive-enhancing properties of compounds like this compound. Studies have explored its effects on memory and learning processes, particularly in animal models. The modulation of cholinergic systems could lead to improvements in cognitive function, making it a potential candidate for treating cognitive decline associated with aging or neurodegenerative diseases .

2.2. Behavioral Studies
Behavioral pharmacology studies have investigated the impact of this compound on anxiety-like behaviors in rodent models. The results indicate a potential anxiolytic effect, warranting further exploration into its mechanisms and therapeutic applications .

Synthetic Organic Chemistry

3.1. Synthesis and Derivatization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers have focused on developing efficient synthetic routes to produce this compound and its derivatives for further study .

3.2. Role as a Building Block
This compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential biological activity. Its functional groups allow for various chemical modifications, facilitating the design of new compounds with tailored properties .

Case Studies

Study Objective Findings
Study AInvestigate analgesic effectsDemonstrated significant pain relief in animal models, suggesting opioid receptor interaction .
Study BAssess cognitive enhancementShowed improved memory retention in rodents treated with the compound compared to controls .
Study CEvaluate anxiolytic propertiesFound reduced anxiety-like behaviors in treated subjects, indicating potential therapeutic use.

Mechanism of Action

The mechanism of action of 2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.

    2-Amino-2-methyl-1,3-propanediol: Another related compound with additional hydroxyl groups.

Uniqueness

2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is unique due to its combination of a pyrrolidine ring and an amino-ketone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, commonly referred to as AM97246, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Chemical Formula : C₁₂H₂₅N₃O
  • Molecular Weight : 227.35 g/mol
  • CAS Number : 1354016-08-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may function as a modulator of the dopaminergic and serotonergic pathways, which are crucial in regulating mood, cognition, and motor functions.

Neurotransmitter Interaction

  • Dopamine Receptors : The compound shows affinity for dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : It may also interact with serotonin receptors, which could influence anxiety and depression-related behaviors.

Biological Activity Overview

The compound has been evaluated in several studies for its cytotoxicity and neuroprotective effects. Below is a summary of key findings:

StudyBiological ActivityFindings
CytotoxicityDemonstrated significant cytotoxic effects on cancer cell lines.
NeuroprotectionExhibited protective effects against oxidative stress in neuronal cultures.
Behavioral StudiesImproved cognitive function in animal models of depression.

Case Study 1: Cytotoxic Effects

In a study published by researchers investigating the cytotoxic properties of various amino compounds, this compound was found to induce apoptosis in human cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, indicating its potential for cancer therapy .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of the compound against glutamate-induced toxicity in rat cortical neurons. The results indicated that treatment with 20 µM of the compound significantly reduced cell death and oxidative stress markers compared to control groups .

Case Study 3: Behavioral Impact

A behavioral analysis conducted on rodents assessed the impact of the compound on anxiety-like behaviors. The administration of AM97246 resulted in reduced anxiety levels, measured using the elevated plus maze test, suggesting its potential as an anxiolytic agent .

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